molecular formula C8H10BBrO4 B151673 (4-Bromo-2,5-dimethoxyphenyl)boronic acid CAS No. 950846-26-1

(4-Bromo-2,5-dimethoxyphenyl)boronic acid

Cat. No.: B151673
CAS No.: 950846-26-1
M. Wt: 260.88 g/mol
InChI Key: VFSKPPVNGHKIFE-UHFFFAOYSA-N
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Description

(4-Bromo-2,5-dimethoxyphenyl)boronic acid is an organoboron compound with the molecular formula C8H10BBrO4. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with bromine and methoxy groups. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2,5-dimethoxyphenyl)boronic acid typically involves the bromination of 2,5-dimethoxyphenylboronic acid. One common method includes the reaction of 2,5-dimethoxyphenylboronic acid with bromine in the presence of a suitable solvent like dichloromethane. The reaction is carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2,5-dimethoxyphenyl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Reduction: Phenylboronic acids.

Scientific Research Applications

Chemistry

In chemistry, (4-Bromo-2,5-dimethoxyphenyl)boronic acid is widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions. This makes it valuable in the development of pharmaceuticals and agrochemicals .

Biology and Medicine

The compound is used in the synthesis of biologically active molecules, including potential drug candidates. Its ability to form stable carbon-carbon bonds makes it a key intermediate in medicinal chemistry .

Industry

In the industrial sector, this compound is used in the production of polymers and advanced materials. Its role in forming biaryl structures is crucial in the development of new materials with unique properties .

Mechanism of Action

The primary mechanism of action for (4-Bromo-2,5-dimethoxyphenyl)boronic acid is through its participation in Suzuki-Miyaura coupling reactions. The process involves the following steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromo-2,5-dimethoxyphenyl)boronic acid is unique due to the presence of both bromine and methoxy groups, which provide distinct reactivity and selectivity in chemical reactions. This makes it particularly useful in Suzuki-Miyaura coupling reactions, where the bromine atom can be selectively activated for cross-coupling .

Properties

IUPAC Name

(4-bromo-2,5-dimethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BBrO4/c1-13-7-4-6(10)8(14-2)3-5(7)9(11)12/h3-4,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSKPPVNGHKIFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1OC)Br)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BBrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80629652
Record name (4-Bromo-2,5-dimethoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

950846-26-1
Record name (4-Bromo-2,5-dimethoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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